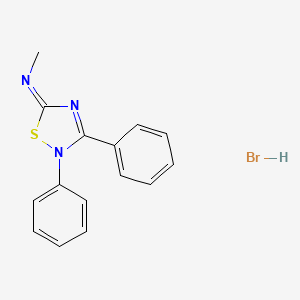

SCH-202676 Hydrobromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide, also known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine hydrobromide, is a novel thiadiazole compound. It has been identified as an inhibitor of both agonist and antagonist binding to a number of G protein-coupled receptors (GPCRs). These receptors play a central role in the recognition and signal transduction of hormones and neurotransmitters, mediating responses to various sensory stimuli such as vision, smell, and pain .

Wissenschaftliche Forschungsanwendungen

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is widely used in scientific research, particularly in studies involving GPCR-mediated cell signaling. It has been shown to inhibit the binding of both agonists and antagonists to GPCRs, making it a valuable tool for investigating the function and regulation of these receptors . The compound is used in various fields, including chemistry, biology, and medicine, to study the mechanisms of receptor activation and inhibition. Its ability to selectively and reversibly regulate GPCR function has significant implications for drug discovery and development .

Wirkmechanismus

SCH-202676 hydrobromide inhibits radioligand binding to a number of structurally-distinct, heterologously-expressed GPCRs . It does not inhibit binding of the radioligand to the epidermal growth factor receptor, a receptor tyrosine kinase that is not G protein coupled . SCH-202676 hydrobromide had no direct effect on G protein activity, and its inhibitory effects were reversible .

Safety and Hazards

Vorbereitungsmethoden

The compound is typically supplied as a yellow solid with a purity of 98% by HPLC and a melting point of 240.0-240.8 °C . It is soluble in DMSO (40 mg/ml) but insoluble in water . Industrial production methods for this compound are not widely documented, but it is generally prepared in research laboratories under controlled conditions.

Analyse Chemischer Reaktionen

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide undergoes various chemical reactions, primarily involving its thiadiazole core. It is known to modulate radioligand binding to various GPCRs, including human μ-, δ-, and κ-opioid receptors, α- and β-adrenergic receptors, muscarinic M1 and M2 receptors, and dopaminergic D1 and D2 receptors . The compound’s inhibitory effects are reversible and do not directly affect G protein activity . Common reagents and conditions used in these reactions include thiol modification, which is suggested as the mechanism of inhibition rather than allosteric modulation .

Vergleich Mit ähnlichen Verbindungen

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is unique in its ability to modulate both agonist and antagonist binding to a wide range of GPCRs. Similar compounds include other thiadiazole derivatives and GPCR modulators, such as adenosine receptor modulators and opioid receptor antagonists . N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide stands out due to its reversible and selective inhibition of GPCR function, making it a valuable tool for studying receptor dynamics and developing new therapeutic agents .

Eigenschaften

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 |

Source

|

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265980-25-4 |

Source

|

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)